The synthesis of nitro-altanserin typically involves several chemical reactions, including nucleophilic substitution and purification processes. One common method involves:
For instance, a notable synthesis method reported involves heating nitro-altanserin in a microwave cavity, followed by chromatographic purification methods such as Sep-Pak extraction and HPLC purification to achieve high radiochemical purity .
The molecular structure of nitro-altanserin can be described as follows:
The presence of the nitro group significantly influences the compound's electronic properties and reactivity, making it suitable for further transformations into radioligands for imaging studies.
Nitro-altanserin participates in several key chemical reactions:
These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and purity .
Nitro-altanserin acts primarily as a selective antagonist for serotonin 5-HT2A receptors. The mechanism of action involves:
The physical and chemical properties of nitro-altanserin include:
These properties are crucial for its handling and application in both laboratory settings and clinical imaging procedures.
Nitro-altanserin has significant scientific applications:
Nitro-altanserin (C₂₂H₂₂N₄O₃S) features a benzoylpiperidine core linked to a 2-thioxo-quinazolinone moiety via an ethylene spacer. This molecular architecture positions it as a key precursor for the PET radioligand [¹⁸F]altanserin. The benzoylpiperidine segment enables high-affinity binding to serotonin 5-HT₂ₐ receptors, while the quinazolinone derivative contributes to metabolic stability and lipophilicity (logP ≈ 3.2), facilitating blood-brain barrier penetration [1] [2]. The CA Index name 4(1H)-Quinazolinone, 3-(2-(4-(4-nitrobenzoyl)-1-piperidinyl)ethyl)-2,3-dihydro-2-thioxo- reflects this hybrid structure [1].
Table 1: Core Structural Attributes of Nitro-Altanserin
Property | Value/Description |
---|---|
Molecular Formula | C₂₂H₂₂N₄O₃S |
Molar Mass | 438.5 g/mol |
CAS RN | 139418-53-4 |
Core Pharmacophores | Benzoylpiperidine, Quinazolinone, Ethyl spacer |
Physical Form | Yellowish crystalline solid |
Purity | ≥95% (HPLC) |
The para-nitro (-NO₂) group on the benzoyl ring is the critical site for nucleophilic aromatic substitution with [¹⁸F]fluoride, enabling radiolabeling. This electron-withdrawing group enhances the electrophilicity of the aromatic carbon, facilitating efficient isotopic exchange [3] [9]. The thiocarbonyl group (C=S) within the quinazolinone ring influences hydrogen-bonding interactions and contributes to the compound’s planarity, as confirmed by ¹H NMR chemical shifts at δ 3.8–4.2 ppm (methylene protons) and δ 12.1 ppm (thioamide proton) [1] [6].
Nitro-altanserin serves as the direct precursor for [¹⁸F]altanserin production via nucleophilic aromatic substitution (SNAr). The reaction involves displacement of the nitro group by [¹⁸F]fluoride in the presence of K₂CO₃/K₂.2.2 in aprotic solvents like DMSO or DMF:
[K⊂2.2.2]¹⁸F⁻ + Nitro-altanserin → [¹⁸F]Altanserin + NO₂⁻
Classical batch synthesis (120–150°C, 20–30 min) achieves radiochemical yields (RCY) of 15–25% but suffers from high precursor consumption (5–10 mg/mL) and side-product formation [3] [9].
Microwave irradiation (450 W, 150°C, 5 min) accelerates SNAr kinetics, reducing reaction time by 75% while maintaining RCYs of 23 ± 3.8%. This method minimizes thermal degradation by achieving rapid, uniform heating [3]. Microfluidic reactors further optimize the process: At 220°C and flow rates of 10–20 μL/min with reduced precursor load (2 mg/mL), RCYs reach 53.7 ± 7.9% within 0.8 minutes. The "bolus effect" in microfluidics enhances molecular collision frequency, significantly improving efficiency [9].
Table 2: Synthesis Method Optimization for [¹⁸F]Altanserin from Nitro-Altanserin
Method | Conditions | RCY | Precursor Use | Time |
---|---|---|---|---|
Batch (Conventional) | 150°C, DMSO, 20–30 min | 15–25% | 5–10 mg/mL | 30 min |
Microwave | 450W, 150°C, DMSO, 5 min | 23 ± 3.8% | 5 mg/mL | 5 min |
Microfluidic | 220°C, DMSO, 10–20 μL/min flow | 53.7 ± 7.9% | 2 mg/mL | 0.8 min |
¹H NMR (DMSO-d₆, 500 MHz) provides structural validation:
Table 3: Key Analytical Techniques for Nitro-Altanserin Validation
Technique | Conditions/Probes | Key Metrics | Application |
---|---|---|---|
RP-HPLC | C18 column, THF/ammonium acetate buffer | Rt=9.1 min, purity ≥95% (UV 254 nm) | Purity assessment, batch release |
ESI-MS | Positive ion mode, direct infusion | m/z 439.1 [M+H]⁺, fragment ions | Molecular mass confirmation |
¹H NMR | DMSO-d₆, 500 MHz | δ 12.10 (s, N-H), δ 7.75 (d, Ar-NO₂) | Structural verification, impurity profiling |
¹³C NMR | DMSO-d₆, 125 MHz | δ 195.5 (C=S), δ 169.2 (C=O) | Carbonyl environment analysis |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1